molecular formula C14H16ClNO4 B7644568 (3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid

(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid

Cat. No. B7644568
M. Wt: 297.73 g/mol
InChI Key: LERAWQCBUFZQNV-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme called vigabatrin (VGB), which is used in the treatment of epilepsy. CPP-115 has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, and depression.

Mechanism of Action

(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid is a potent and selective inhibitor of the enzyme vigabatrin (VGB), which irreversibly inhibits the enzyme responsible for the degradation of GABA, resulting in increased levels of GABA in the brain. This increase in GABA levels leads to an increase in inhibitory neurotransmission, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, resulting in increased inhibitory neurotransmission. This increase in inhibitory neurotransmission can have various physiological effects, including anxiolytic, anticonvulsant, and sedative effects. In addition, this compound has been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of (3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid is its potency and selectivity as a VGB inhibitor. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its irreversible inhibition of VGB, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of (3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid. One potential direction is the development of this compound as a treatment for addiction, anxiety, and depression. Another direction is the study of this compound in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of more selective and reversible VGB inhibitors may lead to the development of more effective treatments for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid involves several steps, starting with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chlorophenyl-3-buten-2-one. This intermediate is then reacted with L-alanine methyl ester to form 3-(4-chlorophenyl)-3-hydroxybutanoic acid methyl ester. The final step involves the reaction of this intermediate with oxalyl chloride and 2R-oxolane-2-carboxamide to form this compound.

Scientific Research Applications

(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in animal models of addiction, anxiety, and depression. In addition, this compound has been shown to be effective in reducing cocaine self-administration in rats and monkeys, suggesting its potential as a treatment for cocaine addiction.

properties

IUPAC Name

(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c15-10-5-3-9(4-6-10)11(8-13(17)18)16-14(19)12-2-1-7-20-12/h3-6,11-12H,1-2,7-8H2,(H,16,19)(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERAWQCBUFZQNV-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N[C@@H](CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.